molecular formula C40H58 B1258436 7,8-Dihydro-beta-carotene

7,8-Dihydro-beta-carotene

Cat. No.: B1258436
M. Wt: 538.9 g/mol
InChI Key: ZWHNFQQCBBBUHX-RQJQFHIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydro-beta-carotene is a cyclic carotene derivative defined as a beta-carotene molecule in which the double bond between positions 7 and 8 has been hydrogenated . This structural modification alters the compound's conjugation system compared to its parent molecule, beta-carotene, which is the most common carotenoid in plants and a well-known provitamin A compound . As a research chemical, this compound serves as a valuable analytical standard and tool for scientists studying carotenoid metabolism and reactivity. It is particularly relevant for investigating the properties of partially saturated carotenoids and their behavior in various chemical and biological systems. Researchers utilize this compound to explore the intricate triplet-driven chemical reactivity of carotenoids, a area of study that is shaking up prevailing models of carotenoid photophysics and antioxidant function . The study of such derivatives is crucial for understanding the broader implications of carotenoid chemistry, including the switch from anti- to pro-oxidant features under certain conditions . This product is intended for research purposes as a standard or reagent in analytical, biochemical, and photochemical studies. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H58

Molecular Weight

538.9 g/mol

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15-octaenyl]cyclohexene

InChI

InChI=1S/C40H58/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25,27H,15-16,23-24,26,28-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,31-17+,32-18+,33-21+,34-22+

InChI Key

ZWHNFQQCBBBUHX-RQJQFHIYSA-N

SMILES

CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Origin of Product

United States

Biosynthesis and Metabolic Interconnections of 7,8 Dihydro Beta Carotene

Central Precursors in Carotenoid Pathways

The journey to 7,8-dihydro-β-carotene begins with fundamental building blocks that are common to the synthesis of all carotenoids. These precursors are sequentially assembled and modified to create the characteristic carbon backbone of carotenoids.

Geranylgeranyl Diphosphate (B83284) (GGPP) and Phytoene (B131915) Synthesis

The synthesis of carotenoids is initiated from geranylgeranyl diphosphate (GGPP). In the yeast Xanthophyllomyces dendrorhous, the ergosterol (B1671047) and carotenoid biosynthetic pathways are linked by their shared use of prenyl diphosphates. asm.org Farnesyl diphosphate (FPP) is converted to GGPP by the enzyme GGPP synthase, encoded by the crtE gene. asm.org The first committed step in the carotenoid-specific pathway is the head-to-head condensation of two molecules of GGPP to form the colorless 15-cis-phytoene. This reaction is catalyzed by the enzyme phytoene synthase (PSY), encoded by the crtB gene. asm.organnualreviews.org This initial C40 hydrocarbon undergoes a series of desaturation reactions to form the colored carotenoids.

Neurosporene (B1235373) as a Key Intermediate

Phytoene undergoes sequential desaturation steps to introduce conjugated double bonds, which form the chromophore responsible for the color of carotenoids. Phytoene is converted to lycopene (B16060) through four desaturation reactions catalyzed by the enzyme phytoene desaturase, encoded by the crtI gene. asm.org Neurosporene (7,8-dihydrolycopene) is a crucial intermediate in this desaturation sequence. In some organisms, the introduction of the crtI gene from bacteria like Rhodobacter capsulatus into Escherichia coli (which already contains genes for GGPP and phytoene synthesis) leads to the accumulation of neurosporene. nih.gov This acyclic carotenoid serves as the direct precursor for the cyclization reactions that can lead to 7,8-dihydro-β-carotene. annualreviews.orgnih.gov

Beta-Zeacarotene as a Monocyclic Intermediate

The cyclization of the acyclic neurosporene can proceed in a stepwise manner. The first cyclization event at one end of the neurosporene molecule results in the formation of the monocyclic intermediate, β-zeacarotene. asm.orgnih.gov This intermediate contains one β-ring and one acyclic, 7,8-dihydro-ψ end group. The subsequent cyclization of the remaining acyclic end of β-zeacarotene yields the bicyclic 7,8-dihydro-β-carotene. nih.gov The presence of β-zeacarotene has been observed in engineered strains of E. coli and the yeast Xanthophyllomyces dendrorhous that are actively producing 7,8-dihydro-β-carotene. asm.orgnih.gov

Enzymatic Conversions Leading to 7,8-Dihydro-beta-carotene

The formation of the characteristic ring structures of 7,8-dihydro-β-carotene is catalyzed by a class of enzymes known as lycopene cyclases. These enzymes exhibit a degree of substrate flexibility that allows them to act on intermediates other than their primary substrate, lycopene.

Role of Lycopene Cyclases (CrtY, LCY, CrtYB) in Cyclization

Lycopene cyclases are responsible for catalyzing the formation of β-rings at the ends of the linear carotenoid backbone. Several types of lycopene cyclases have been identified, including CrtY from bacteria like Erwinia uredovora, LCY from higher plants such as Capsicum annuum (pepper), and the bifunctional CrtYB from fungi like Xanthophyllomyces dendrorhous. asm.organnualreviews.orgnih.gov While their primary role is the conversion of lycopene to β-carotene, research has shown that these enzymes can also recognize and cyclize neurosporene. nih.govnih.gov In engineered E. coli strains expressing CrtY or LCY, the presence of neurosporene leads to the production of 7,8-dihydro-β-carotene. nih.gov Similarly, in Xanthophyllomyces dendrorhous, the CrtYB enzyme facilitates the conversion of neurosporene to β-zeacarotene and subsequently to 7,8-dihydro-β-carotene. asm.org However, not all lycopene cyclases exhibit this activity; for instance, the CruA lycopene cyclase from the cyanobacterium Arthrospira platensis does not use neurosporene as a substrate. nih.gov

Cyclization of 7,8-Dihydro-psi end groups

The key to the formation of 7,8-dihydro-β-carotene is the ability of certain lycopene cyclases to cyclize a 7,8-dihydro-ψ end group. nih.gov This chemical structure is present at both ends of neurosporene and at one end of β-zeacarotene. The cyclization of a 7,8-dihydro-ψ end group results in the formation of a 7,8-dihydro-β-ring. nih.gov Therefore, the two-step conversion of neurosporene to 7,8-dihydro-β-carotene involves the sequential cyclization of its two 7,8-dihydro-ψ end groups. This indicates that the desaturation of the 7,8 carbon-carbon bond is not an absolute requirement for the cyclization reaction to occur, although it may influence substrate recognition and binding by the enzyme. annualreviews.org

Substrate Specificity and Promiscuity of Carotenoid Cyclases

Carotenoid cyclases, enzymes that catalyze the formation of cyclic end groups in carotenoids, typically exhibit specificity for the ψ-end group of acyclic precursors like lycopene. However, a degree of substrate promiscuity has been observed, where these enzymes can act on alternative substrates, leading to the formation of less common carotenoids such as this compound. This promiscuity is particularly evident with lycopene cyclases from certain bacteria and plants, which can recognize and cyclize the 7,8-dihydro-ψ end group of neurosporene. nih.govliverpool.ac.uk

Lycopene cyclases from the bacterium Erwinia uredovora (CrtY) and the higher plant Capsicum annuum (Lcy) have demonstrated the ability to cyclize a 7,8-dihydro-ψ end group into a 7,8-dihydro-β end group. nih.gov When the corresponding genes are expressed in an Escherichia coli strain engineered to accumulate neurosporene, the result is the production of the monocyclic β-zeacarotene, which is then further cyclized to the bicyclic this compound. nih.gov This indicates that the active site of these enzymes can accommodate the saturated C7-C8 bond of the substrate, a deviation from the typical cyclization of the unsaturated end group of lycopene. nih.govliverpool.ac.uk Similarly, the Erwinia cyclase can also cyclize ζ-carotene, which has two 7,8-dihydro-ψ-ends, to form the bicyclic 7,8,7',8'-tetrahydro-beta-carotene. nih.gov

In contrast, not all lycopene cyclases share this substrate flexibility. For example, the lycopene cyclase CruA from the cyanobacterium Arthrospira platensis NIES-39 does not use neurosporene as a substrate in engineered E. coli. nih.gov This highlights that while bacterial (CrtY), plant (CrtL), and fungal (CrtYB) lycopene cyclases have been reported to convert neurosporene to 7,8-dihydro-β-carotene, this capability is not universal among all carotenoid cyclases. nih.gov

Identification as an Unexpected or Novel Biosynthetic Product

The synthesis of this compound has been reported as an unexpected outcome during the reconstruction of carotenoid biosynthetic pathways in heterologous hosts. A notable example is the reconstruction of the C40 carotenoid pathway from Brevibacterium linens in Escherichia coli. nih.gov In this study, when the genes responsible for converting lycopene to beta-carotene (B85742) were expressed in E. coli, the engineered host produced not only the expected beta-carotene but also the unexpected compound this compound. nih.gov This finding demonstrates how the expression of a metabolic pathway in a different cellular environment can lead to the formation of novel products, likely due to the promiscuity of the involved enzymes acting on available precursors. nih.gov

The accumulation of this compound is a recurring observation in microbial systems metabolically engineered for carotenoid production.

In Escherichia coli : Engineered E. coli has been instrumental in demonstrating the formation of this compound. By introducing genes for geranylgeranyl diphosphate synthase (crtE) and phytoene synthase (crtB) from Erwinia uredovora, along with a phytoene desaturase gene (crtI) from Rhodobacter capsulatus, researchers created an E. coli strain that accumulates neurosporene. nih.gov The subsequent introduction of a lycopene cyclase gene (crtY from E. uredovora or lcy from Capsicum annuum) into this strain resulted in the synthesis of this compound via the monocyclic intermediate β-zeacarotene. nih.gov

In Saccharomyces cerevisiae : Metabolic engineering of the yeast Saccharomyces cerevisiae for beta-carotene production has also led to the co-production of this compound. nih.govasm.org When carotenogenic genes from the yeast Xanthophyllomyces dendrorhous, specifically the bifunctional phytoene synthase/lycopene cyclase (crtYB) and phytoene desaturase (crtI), were overexpressed in S. cerevisiae, the resulting strains produced a mixture of carotenoids. nih.govasm.org While the primary goal was beta-carotene, analyses revealed the presence of other carotenoids, including phytoene, neurosporene, β-zeacarotene, and this compound. nih.govasm.orgresearchgate.net The formation of these compounds is attributed to the high cyclase activity of the CrtYB enzyme acting on neurosporene, an intermediate in the pathway. nih.govasm.org The relative amounts of these carotenoids can vary depending on the specific genes overexpressed, as shown in the table below.

CarotenoidStrain YB/I/BTS1 (μg/g dry weight)Strain YB/I/E (μg/g dry weight)
Phytoene72440
β-Carotene-20
Neurosporene214
β-Zeacarotene-4
7,8-Dihydro-β-carotene9-
Lycopene-9
Total83487

Data adapted from Verwaal R, et al. (2007). asm.org Strain YB/I/BTS1 overexpresses crtYB, crtI, and BTS1. Strain YB/I/E overexpresses crtYB, crtI, and crtE.

Beyond engineered systems, this compound has also been identified as a naturally occurring, novel carotenoid in specific microorganisms. It was discovered in the brown-colored green sulfur bacterium Chlorobaculum limnaeum (formerly known as Chlorobium phaeobacteroides). nih.gov Analysis of the pigments in this bacterium revealed a group of carotenoids with β-end groups, which included beta-carotene, β-zeacarotene, and the previously uncharacterized this compound. nih.gov This finding was significant as it established the compound as a product of natural biosynthetic pathways, not merely an artifact of engineered systems. nih.gov

Enzymology and Genetic Basis for 7,8 Dihydro Beta Carotene Formation

Genetic Regulation and Gene Expression Studies

Impact of Enzyme Limiting Steps in Carotenoid Synthesis

The accumulation of specific carotenoids, including 7,8-dihydro-β-carotene, is highly dependent on the kinetics and expression levels of various enzymes in the biosynthetic pathway. These enzymatic steps can act as bottlenecks, influencing the metabolic flux and determining which intermediates accumulate.

Phytoene (B131915) Synthase (PSY): This enzyme catalyzes the first committed step in carotenoid biosynthesis and is widely regarded as a major rate-limiting enzyme for the entire pathway. frontiersin.org The activity of PSY effectively controls the total amount of carbon directed into carotenoid production. frontiersin.org Therefore, its expression level sets the upper limit for the synthesis of all downstream products, including the precursors to 7,8-dihydro-β-carotene.

Desaturases vs. Cyclases: The relative activity levels between the desaturases (PDS and ZDS) and the lycopene (B16060) cyclases (LCY-B/CrtY) are critical in determining the final carotenoid profile.

In a balanced system, desaturation proceeds to completion, forming lycopene, which is then efficiently cyclized to β-carotene.

However, if the lycopene cyclase enzyme is highly active or overexpressed relative to the desaturases, it can begin to act on incompletely desaturated substrates that are present. nih.gov

This scenario directly leads to the formation of 7,8-dihydro-β-carotene. When the concentration of neurosporene (B1235373) builds up due to slower downstream desaturation, the highly active cyclase enzyme will utilize it as a substrate, shunting the metabolic flow away from the main pathway towards the production of 7,8-dihydro-β-carotene. nih.gov This has been observed in metabolic engineering studies. For example, in Saccharomyces cerevisiae engineered for carotenoid production, the presence of the bifunctional enzyme CrtYB from Xanthophyllomyces dendrorhous, which has both phytoene synthase and high lycopene cyclase activity, resulted in the accumulation of phytoene along with smaller amounts of neurosporene, β-zeacarotene, and 7,8-dihydro-β-carotene. nih.gov This indicates that the cyclase activity of CrtYB was sufficiently high to cyclize neurosporene before it could be fully desaturated.

Similarly, experiments involving the multiple-copy transformation of the crtYB gene in X. dendrorhous led to increased total carotenoids but also the accumulation of several intermediates, including novel derivatives like 4-keto-7',8'-dihydro-β-carotene and 3-HO-4-keto-7',8'-dihydro-β-carotene, which originate from neurosporene. nih.gov This highlights that overwhelming the pathway with a potent downstream enzyme can create new metabolic branches by acting on available intermediates.

The following table illustrates how enzyme limitations or overexpression can alter the end products of the carotenoid pathway.

ScenarioLimiting/Overexpressed EnzymeEffect on PathwayResulting Accumulated Carotenoid(s)
Rate-Limiting Upstream FluxLow Phytoene Synthase (PSY) activityReduced overall carbon flow into the pathway.Low levels of all carotenoids.
Desaturation BottleneckLow ζ-carotene desaturase (ZDS) activityUpstream intermediates accumulate.Phytoene, Phytofluene, ζ-carotene. frontiersin.org
Overactive CyclaseHigh Lycopene β-cyclase (LCY-B/CrtYB) activity relative to desaturases.Cyclization of the intermediate neurosporene occurs.7,8-Dihydro-β-carotene, β-Zeacarotene. nih.gov
Balanced PathwayNo single step is significantly limiting.Efficient conversion of phytoene to lycopene, followed by cyclization.β-Carotene.

Biological Contexts of 7,8 Dihydro Beta Carotene Occurrence

Biological Contexts of 7,8-Dihydro-β-carotene Occurrence

The presence of 7,8-Dihydro-β-carotene has been identified in a range of microorganisms, where it contributes to the diversity of carotenoid production.

Presence in Microorganisms

Bacterial Systems:

Brevibacterium linens: In this bacterium, the reconstruction of the β-carotene pathway in a heterologous host, Escherichia coli, led to the unexpected synthesis of 7,8-dihydro-β-carotene alongside β-carotene. nih.gov

Erwinia uredovora: The introduction of the lycopene (B16060) cyclase gene (crtY) from E. uredovora into E. coli strains engineered to produce neurosporene (B1235373) resulted in the formation of 7,8-dihydro-β-carotene. nih.gov This demonstrates the capability of the cyclase enzyme from this bacterium to act on a 7,8-dihydro-ψ end group. nih.govresearchgate.net

Chlorobaculum limnaeum: This brown-colored sulfur bacterium, previously known as Chlorobium phaeobacteroides, contains 7,8-dihydro-β-carotene as one of its carotenoids. nih.gov Its presence is linked to the bacterium's adaptation to varying light intensities. nih.gov

Fungal and Yeast Systems:

Xanthophyllomyces dendrorhous: In this astaxanthin-producing yeast, formerly known as Phaffia rhodozyma, 7,8-dihydro-β-carotene has been identified. nih.govnih.gov Its formation is associated with the activity of the phytoene (B131915) synthase/lycopene cyclase enzyme, which can catalyze the sequential biosynthesis of β-zeacarotene and then 7,8-dihydro-β-carotene from neurosporene. researchgate.net

Saccharomyces cerevisiae: When genetically engineered with carotenogenic genes from X. dendrorhous, S. cerevisiae has been shown to produce small amounts of 7,8-dihydro-β-carotene. nih.govasm.org This is often observed in strains where the lycopene cyclase activity is high. nih.gov

Podospora anserina: Overexpression of the al-2 gene, which encodes a phytoene synthase and a lycopene cyclase, in this fungus leads to the accumulation of several carotenoids, including 7,8-dihydro-β-carotene. researchgate.net

Role as an Intermediate or Side Product

The formation of 7,8-Dihydro-β-carotene is intricately linked to the metabolic pathways of more common carotenoids.

In the Beta-Carotene (B85742) Biosynthetic Pathway

7,8-Dihydro-β-carotene is recognized as an intermediate or a side product in the biosynthesis of β-carotene in several microorganisms. nih.govnih.govnih.govresearchgate.net Its synthesis often occurs when there is a high level of lycopene cyclase activity, which can act on precursors before they are fully desaturated. nih.gov For instance, in engineered S. cerevisiae, the accumulation of 7,8-dihydro-β-carotene is considered a result of the high cyclase activity of the CrtYB enzyme from X. dendrorhous. nih.gov

Relationship with Other Carotenoid Derivatives

The biosynthesis of 7,8-Dihydro-β-carotene is closely related to other carotenoid derivatives, particularly neurosporene and β-zeacarotene.

Neurosporene: This acyclic carotenoid serves as a direct precursor for the formation of 7,8-dihydro-β-carotene. nih.govresearchgate.net The cyclization of one end of the neurosporene molecule leads to the monocyclic β-zeacarotene, and the subsequent cyclization of the other end results in the bicyclic 7,8-dihydro-β-carotene. nih.gov

β-Zeacarotene: This monocyclic carotenoid is an intermediate in the conversion of neurosporene to 7,8-dihydro-β-carotene. nih.govresearchgate.net The lycopene cyclase enzyme first acts on neurosporene to form β-zeacarotene, which is then further cyclized to 7,8-dihydro-β-carotene. nih.gov

Photobiological Implications

Contribution to Photoprotection Mechanisms in Producing Organisms

The primary contribution of 7,8-dihydro-β-carotene to photoprotection in the organisms that synthesize it is indirect, serving as a critical intermediate in the biosynthetic pathway of β-carotene. annualreviews.orgwikipedia.org Carotenoids are vital pigments in photosynthetic organisms, where they perform essential functions in harvesting light and, more critically, in protecting the photosynthetic apparatus from damage caused by excess light. annualreviews.orgresearchgate.netbioone.org This photoprotective capacity is largely determined by the structure of the carotenoid, specifically the extent of its system of conjugated double bonds. bioone.org

7,8-dihydro-β-carotene is a precursor to β-carotene, lacking the conjugated double bond at the 7,8 position in one of its β-rings. annualreviews.orgbioone.org This structural difference means it has a less extensive chromophore than β-carotene. The conversion to β-carotene, which involves the introduction of this final double bond, is therefore a key step in generating a highly effective photoprotective molecule. The essential nature of cyclic carotenoids like β-carotene for protection against photooxidation is such that an inability to form them is ultimately lethal for oxygen-evolving photosynthetic organisms. annualreviews.org

Detailed research into the carotenoid biosynthesis pathway has elucidated the specific reactions involving 7,8-dihydro-β-carotene. Studies using genetically engineered Escherichia coli have been instrumental in defining these steps. When genes for early carotenoid synthesis were introduced into E. coli, the organism accumulated the acyclic carotenoid neurosporene. nih.gov Subsequent introduction of the lycopene cyclase gene (lcy) from the pepper plant Capsicum annuum or the bacterium Erwinia uredovora led to the conversion of neurosporene into the bicyclic 7,8-dihydro-β-carotene. nih.govuniprot.org This demonstrates that lycopene cyclases can act on the 7,8-dihydro-ψ end group of neurosporene to form the 7,8-dihydro-β ring structure. nih.gov

These findings highlight that the formation of 7,8-dihydro-β-carotene is an integral step toward producing β-carotene, a compound that is a fundamental component of the photoprotection mechanism in the reaction centers of photosystems. mdpi.com While 7,8-dihydro-β-carotene itself does not typically accumulate to high levels under normal conditions, its synthesis and subsequent conversion are indispensable for maintaining the pool of photoprotectively active carotenoids required for plant, algal, and cyanobacterial survival under high-light conditions. mdpi.compnas.orgwiley.com

Interactive Data Tables

Table 1: Enzymatic Formation and Conversion of 7,8-Dihydro-β-carotene

This table summarizes key research findings on the enzymatic reactions that produce and utilize 7,8-dihydro-β-carotene in the carotenoid biosynthetic pathway.

SubstrateEnzymeEnzyme Source OrganismProductSubsequent ProductReference
NeurosporeneLycopene beta cyclase (LCY)Capsicum annuum (Pepper)7,8-Dihydro-β-caroteneβ-carotene nih.gov
NeurosporeneLycopene beta cyclase (CrtY)Erwinia uredovora (Bacterium)7,8-Dihydro-β-caroteneβ-carotene nih.gov
β-ZeacaroteneLycopene beta cyclase (LCY1)Capsicum annuum (Pepper)7,8-Dihydro-β-caroteneNot specified uniprot.org

Advanced Analytical Methodologies for 7,8 Dihydro Beta Carotene Research

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the cornerstone for the separation of 7,8-dihydro-beta-carotene from complex mixtures. The choice of method and column is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of carotenoids, including this compound. Reversed-phase columns, such as C18 and C30, are commonly used for separation. mdpi.com C18 columns are noted for their high separation efficiency with structurally similar molecules, while C30 columns offer superior resolution for non-polar carotenoids and their isomers. mdpi.com

In one study, HPLC analysis of engineered E. coli extracts identified 7,8-dihydro-β-carotene using a system that could separate it from other carotenoids like β-carotene, isorenieratene, and zeaxanthin (B1683548). researchgate.net Another application involved the analysis of carotenoids in Xanthophyllomyces dendrorhous, where the identification of 7,8-dihydro-β-carotene was based on its elution order and spectral data in the visible region. researchgate.net The separation is often achieved using a gradient elution with a mobile phase consisting of solvent mixtures like acetonitrile, methanol, and 2-propanol. asm.org For instance, an isocratic elution with acetonitrile-methanol-2-propanol (50:40:10, vol/vol) has been successfully used. asm.org

Quantification is typically performed using a diode array detector (DAD) or a UV/Vis detector at the wavelength of maximum absorption (λmax) for this compound. researchgate.netasm.org

Table 1: HPLC Parameters for this compound Analysis

Parameter Details Reference
Column Nucleosil C18, 3-μm asm.org
Mobile Phase Acetonitrile-methanol-2-propanol (50:40:10, vol/vol) asm.org
Flow Rate 1 ml min−1 asm.org

| Detection | Diode array detector | asm.org |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for the complex analysis of carotenoid mixtures. researchgate.net UHPLC systems, often hyphenated with high-resolution mass spectrometry, provide a powerful tool for the definitive identification of carotenoids. nih.gov For example, UHPLC coupled to ESI-LTQ-Orbitrap MS has been applied to differentiate β-carotene from its degradation products, a technique that would be equally applicable to the analysis of this compound. nih.gov The enhanced separation power of UHPLC is crucial for resolving isomers and closely related carotenoid structures that may co-elute in standard HPLC systems.

Considerations for Sample Preparation and Stability in Analysis

The inherent instability and hydrophobicity of carotenoids like this compound demand careful sample handling to prevent artificial degradation and ensure accurate analytical results. researchgate.net Carotenoids are susceptible to oxidation and isomerization when exposed to light, heat, and acids. nsf.gov Therefore, all analytical procedures should be conducted under subdued light and at low temperatures whenever possible.

Sample preparation typically involves extraction with organic solvents. service.gov.uk Acetone is a common choice, and tetrahydrofuran (B95107) (THF) has also gained popularity, especially with the advent of HPLC. service.gov.uk However, the choice of solvent must be compatible with the subsequent analytical steps. researchgate.net For instance, stock solutions of β-carotene prepared in THF and stored at -80°C have been shown to be stable for one month. researchgate.net It is also crucial to remove any peroxide traces from solvents, which can be achieved by passing them over an aluminum oxide column. researchgate.net

Due to their insolubility in water, introducing carotenoids into aqueous systems for biological studies requires the use of solubilizers or delivery systems like beadlets. researchgate.net These must be carefully chosen to avoid interference with the analysis or cellular effects. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound, complementing the separation achieved by chromatography.

UV/Visible Absorption Spectroscopy for Identification (λmax)

UV/Visible absorption spectroscopy is a fundamental technique for the identification of carotenoids. The characteristic absorption spectrum, with its distinct maxima (λmax), is determined by the compound's chromophore, specifically the number of conjugated double bonds in the polyene chain. researchgate.net For this compound, the saturation of the 7,8 double bond results in a shorter conjugated system compared to β-carotene, leading to a hypsochromic shift (a shift to a shorter wavelength) in its absorption maxima.

The λmax values for this compound have been reported in various solvent systems. For example, in one analysis, the λmax were observed at 403, 429, and 453 nm. researchgate.net Another source reports λmax in an acetonitrile/methanol/THF mixture. lipidbank.jp The fine structure of the spectrum, including the shape and relative intensity of the absorption peaks, also provides valuable information for identification. researchgate.net

Table 2: UV/Visible Absorption Maxima (λmax) for this compound

λmax (nm) Solvent/System Reference
403, 429, 453 Not specified researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., EIMS, ESI-LTQ-Orbitrap MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular mass and obtaining structural information through fragmentation analysis. Various ionization techniques are employed for carotenoid analysis.

Electron Ionization Mass Spectrometry (EIMS) has been used for the characterization of this compound. lipidbank.jp This technique provides information on the molecular weight and characteristic fragmentation patterns.

Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Linear Ion Trap Quadrupole (LTQ)-Orbitrap MS offers high mass accuracy and the ability to perform tandem MS (MS/MS) for detailed structural elucidation. nih.govmdpi.com In positive ion mode, this compound can be detected as a protonated molecule [M+H]⁺. researchgate.net High-resolution MS allows for the determination of the elemental composition with low ppm error, confirming the molecular formula C40H58. nih.govuni.lu Fragmentation analysis in MS/MS experiments can reveal characteristic losses, such as the loss of toluene (B28343) from the polyene chain, which is a common feature for many carotenoids. researchgate.net

Table 3: Mass Spectrometric Data for this compound

Ionization Mode Observed m/z Ion Instrument Reference
ESI 539 [M+H]⁺ Not specified researchgate.net
EIMS Not specified - Not specified lipidbank.jp
ESI-LTQ-Orbitrap MS Not specified - ESI-LTQ-Orbitrap nih.govfoodmetabolome.org
Predicted 539.46114 [M+H]⁺ - uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including complex carotenoids like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the molecule's connectivity and stereochemistry.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity revealing scalar coupling with neighboring protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. While specific ¹H and ¹³C NMR data for this compound are not abundantly published, data from closely related structures, such as its precursor β-carotene and derivatives like 8-methoxy-7,8-dihydro-β,β-carotene, provide a strong basis for expected chemical shifts. rsc.org The saturation at the C7-C8 bond in this compound would lead to the disappearance of olefinic proton signals from this position and the appearance of signals in the aliphatic region of the ¹H NMR spectrum, a key feature distinguishing it from β-carotene.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying spin-spin coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). sdsu.edu It allows for the tracing of proton connectivity throughout the polyene chain and within the β-ionone rings, confirming the sequence of protons. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to their attached carbon atoms (¹JCH). sdsu.eduprinceton.edu It is essential for assigning the carbon signals based on the already assigned proton signals. DEPT-edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. princeton.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is critical for determining the stereochemistry and three-dimensional structure of the molecule. rsc.orgprinceton.edu For this compound, ROESY can help establish the relative orientation of substituents on the β-ionone ring and the geometry of the double bonds in the polyene chain. researchgate.net

The comprehensive structural elucidation of a related dication of β,β-carotene was successfully achieved using this suite of NMR techniques (COSY, HSQC, HMBC, and ROESY), demonstrating the power of this combined approach for complex carotenoid structures. rsc.orgresearchgate.net

Table 1: Representative NMR Techniques for Structural Elucidation of this compound

NMR Experiment Type of Information Gained Application to this compound
¹H NMR Chemical shifts and coupling constants of protons.Identifies proton environments, confirms saturation at C7-C8.
¹³C NMR Chemical shifts of carbon atoms.Determines the number of unique carbons; indicates functional groups.
COSY ¹H-¹H correlations through bonds (2-3 bonds). sdsu.eduEstablishes proton connectivity within the rings and polyene chain. rsc.org
HSQC ¹H-¹³C correlations through one bond. sdsu.eduAssigns carbon signals based on attached protons. ustc.edu.cn
HMBC ¹H-¹³C correlations through multiple bonds (2-4 bonds). sdsu.eduConnects molecular fragments and assigns quaternary carbons. rsc.org
ROESY ¹H-¹H correlations through space (<5 Å). princeton.eduDetermines stereochemistry and spatial relationships between protons. rsc.org

Other Spectroscopic Methods (e.g., Raman and FTIR) for Structural Configuration

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for analyzing carotenoids due to the strong signal enhancement of the conjugated polyene chain via resonance Raman scattering. nih.gov The Raman spectrum of a carotenoid is typically dominated by three intense bands:

A strong band around 1520-1530 cm⁻¹ arising from the C=C stretching mode (ν₁) of the polyene chain.

A band around 1150-1160 cm⁻¹ attributed to the C-C stretching mode (ν₂), often coupled with C-H in-plane bending.

A band near 1000 cm⁻¹ resulting from C-H in-plane bending and C-CH₃ deformations (ν₃).

These characteristic peaks provide a clear signature for the carotenoid backbone. nih.gov The exact position of the ν₁ (C=C) band is sensitive to the length of the conjugated system. While it is challenging to differentiate highly similar carotenoids solely by their Raman signatures, the technique is excellent for confirming the presence of the polyene backbone and studying its configuration (e.g., cis/trans isomerism). nih.govnih.gov

Table 2: Expected Vibrational Spectroscopy Bands for this compound

Spectroscopy Wavenumber (cm⁻¹) Vibrational Assignment
FTIR ~2850-2960C-H stretching (CH₂, CH₃)
~1600-1650C=C stretching (polyene chain)
~1450C-H bending (CH₂, CH₃)
~965C-H out-of-plane bending (trans C=C-H)
Raman ~1520ν₁ (C=C stretching)
~1155ν₂ (C-C stretching)
~1005ν₃ (C-H in-plane bending)

Challenges and Validation in Quantitative Analysis

The accurate quantification of this compound in various matrices presents several analytical challenges, primarily stemming from the inherent instability and hydrophobicity of carotenoids. nih.govresearchgate.net

Challenges:

Instability: Carotenoids, including this compound, are highly susceptible to degradation through oxidation and isomerization when exposed to light, heat, and acids. This instability necessitates preventative measures during sample collection, preparation, and analysis to avoid the formation of artifacts and ensure the integrity of the analyte. nih.gov

Hydrophobicity: The nonpolar nature of this compound leads to poor solubility in aqueous and polar solvents, making extraction from complex biological matrices challenging. nih.gov Effective extraction often requires the use of organic solvent mixtures, and care must be taken to achieve complete recovery without degrading the compound. Saponification is often employed to break down lipids and release carotenoids from the matrix, but the harsh conditions can also lead to degradation if not carefully controlled. cnr.it

Matrix Effects: Complex sample matrices, such as those from plant tissues or plasma, can interfere with quantification. researchgate.net Co-eluting substances can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate results. Chromatographic separation must be optimized to resolve the target analyte from interfering compounds. cnr.it

Validation in Quantitative Analysis: To ensure reliable and accurate results, any quantitative method for this compound must be thoroughly validated. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors, are the most common techniques for carotenoid quantification. cnr.it

Method validation typically involves assessing the following parameters:

Linearity and Range: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range. Calibration curves are generated using certified standards.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments in the sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for intra- and inter-assay measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including isomers, degradation products, and matrix components.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Recent studies on the quantification of carotenoids in industrial hemp, which included all-trans-dihydro-β-carotene, highlight the use of saponification followed by non-aqueous reversed-phase HPLC coupled to mass spectrometry for comprehensive analysis. cnr.it Such validated methods are crucial for obtaining high-quality, reproducible data in carotenoid research.

Research Directions and Potential for Biochemical Applications

Engineering Biosynthetic Pathways for Novel Carotenoid Production

Metabolic engineering and synthetic biology have provided powerful tools to manipulate and create carotenoid biosynthetic pathways in heterologous hosts like Escherichia coli and the yeast Xanthophyllomyces dendrorhrous. nih.govnih.gov These approaches allow for the production of rare or entirely new carotenoid structures. nih.gov

Rational design involves the deliberate engineering of metabolic pathways based on the known functions of specific enzymes. This can involve extending existing pathways by introducing enzymes that can act on available substrates, sometimes in a promiscuous or non-native manner. thegoodscentscompany.comtdx.cat

A clear example of pathway extension leading to the formation of 7,8-Dihydro-β-carotene has been demonstrated in E. coli. thegoodscentscompany.commdpi.com By co-expressing genes for geranylgeranyl diphosphate (B83284) synthase (crtE) and phytoene (B131915) synthase (crtB) from Erwinia uredovora with the phytoene desaturase gene (crtI) from Rhodobacter capsulatus, researchers engineered an E. coli strain that accumulates neurosporene (B1235373) (7,8-dihydro-lycopene). thegoodscentscompany.com The subsequent introduction of a lycopene (B16060) cyclase gene (crtY from E. uredovora or lcy from the higher plant Capsicum annuum) led to the cyclization of the 7,8-dihydro-ψ end group of neurosporene. thegoodscentscompany.commdpi.com This reaction, which proceeds via the monocyclic intermediate β-zeacarotene (7',8'-dihydro-γ-carotene), results in the production of the bicyclic carotenoid 7,8-Dihydro-β-carotene. thegoodscentscompany.com This demonstrates that lycopene cyclases, which typically act on lycopene, can recognize and cyclize the 7,8-dihydro end group, an observation that expands the known substrate flexibility of these enzymes. thegoodscentscompany.commdpi.com

Further demonstrating the potential of pathway extension, the 7,8-dihydro-β end group can be further modified. The β-carotene hydroxylase (CrtZ) from Erwinia has been shown to be capable of hydroxylating the 7,8-dihydro-β end group, expanding the range of potential novel carotenoids. thegoodscentscompany.com

Combinatorial biosynthesis is a powerful strategy that involves assembling genes from a variety of different organisms into a single heterologous host to create hybrid pathways. nih.govnih.gov This mix-and-match approach can generate unexpected and structurally diverse compounds due to the novel combinations of enzyme activities. nih.govresearchgate.net The promiscuity of many carotenoid biosynthetic enzymes, which allows them to act on substrates that are not their primary native targets, is a key enabler of this strategy. researchgate.net

The production of 7,8-Dihydro-β-carotene is a direct result of a combinatorial approach. By combining carotenogenic genes from different bacteria (Erwinia and Rhodobacter) and even from higher plants (Capsicum annuum) within E. coli, a functional pathway to a non-native carotenoid was successfully created. thegoodscentscompany.commdpi.com This assembly of a "hybrid" pathway allows for the accumulation of an intermediate (neurosporene) that is then acted upon by a cyclase from a different organism to produce 7,8-Dihydro-β-carotene. thegoodscentscompany.com This approach has been widely used to generate a variety of novel carotenoids, including new C30 and C35 structures, demonstrating its broad applicability. lipidbank.jpresearchgate.net

A primary goal of engineering carotenoid pathways is the generation of structural diversity, leading to molecules with potentially new and valuable properties. nih.gov By evolving enzymes and combining genes from diverse sources, researchers have successfully produced carotenoids with different carbon backbones (e.g., C30, C45, C50), as well as a wide array of acyclic, monocyclic, and bicyclic structures. lipidbank.jpresearchgate.net

The synthesis of 7,8-Dihydro-β-carotene and its derivatives is a prime example of this diversification. Starting with the basic C40 backbone, the creation of a 7,8-saturated end group represents a significant structural modification. thegoodscentscompany.com As noted, this structure can be further hydroxylated. thegoodscentscompany.com Moreover, as discussed in the following section, this dihydro-backbone can also be ketolated, leading to novel keto-carotenoids like 4-keto-7',8'-dihydro-β-carotene. These modifications to the ring structure highlight how engineered pathways can yield a family of related but distinct carotenoid molecules, each representing a novel point of structural diversity.

Combinatorial Biosynthesis Approaches

Enzymatic Modification and Degradation Pathways

Beyond de novo biosynthesis, the structure of carotenoids can be altered through various enzymatic and chemical reactions. These modifications can be part of natural metabolic pathways or can be observed under specific laboratory conditions.

Under certain chemical conditions, β-carotene can be converted into a symmetrical, charge-delocalized dication. This highly reactive intermediate can then react with various nucleophiles to yield a range of modified carotenoid products. The reaction between β,β-carotene and BF3-etherates has been shown to produce a stable blue dication.

When this β,β-carotene dication is treated with sodium methoxide (B1231860) (CH3ONa) in methanol, the methoxide ion acts as a nucleophile. This reaction yields several products, one of which is 8-methoxy-7,8-dihydro-β,β-carotene. The formation of this product, along with others like isocryptoxanthin (B1242080) methyl ether and isocarotene, can be rationalized by nucleophilic attack on the delocalized cationic structure. This specific reaction provides a chemical, non-biosynthetic route to a derivative of 7,8-Dihydro-β-carotene.

Keto-carotenoids are a class of carotenoids containing one or more keto groups, with astaxanthin (B1665798) and canthaxanthin (B1668269) being well-known examples. The introduction of keto groups is typically catalyzed by enzymes known as β-carotene ketolases (e.g., CrtW, BKT). nih.gov

Recent research in metabolically engineered Xanthophyllomyces dendrorhous has revealed a direct link between dihydro-carotenoids and keto-carotenoid formation. In strains of this yeast engineered for higher astaxanthin production through multiple integrations of the crtYB gene (encoding a bifunctional phytoene synthase and lycopene cyclase), several unusual carotenoid intermediates were found to accumulate. Among these were novel keto-carotenoids that were identified as 4-keto-7',8'-dihydro-β-carotene and 3-HO-4-keto-7',8'-dihydro-β-carotene . Another related compound, 4-keto-β-zeacarotene (4-keto-7',8'-dihydro-γ-carotene), was also identified.

A biosynthetic pathway was proposed where these novel compounds originate from neurosporene, the same precursor that leads to 7,8-Dihydro-β-carotene in engineered E. coli. The accumulation of these specific keto-derivatives in the engineered yeast suggests that the endogenous or an introduced ketolase can act on the 7,8-dihydro-β-ring structure, creating these previously unobserved metabolites.

Exploration of Enzymes with Cleavage Activities

The enzymatic cleavage of carotenoids is a fundamental process that generates a diverse array of apocarotenoids, which are molecules with significant biological functions, including roles as signaling molecules, pigments, and aroma compounds. nih.gov While much research has focused on the cleavage of common carotenoids like β-carotene and zeaxanthin (B1683548), the specific enzymatic cleavage of 7,8-dihydro-β-carotene is an area of growing interest.

Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes responsible for the oxidative cleavage of carotenoids. mdpi.com These enzymes exhibit a range of specificities for both the carotenoid substrate and the position of cleavage along the polyene chain. mdpi.comnih.gov Plant CCDs are categorized into several subfamilies, including CCD1, CCD2, CCD4, CCD7, and CCD8, each with distinct cleavage activities. oup.com For instance, some CCD1 enzymes can cleave acyclic, monocyclic, and bicyclic carotenoids at various double bonds, including the 7,8(7′,8′) position. mdpi.comencyclopedia.pub

A notable example of 7,8(7′,8′) cleavage activity is found in the saffron plant (Crocus sativus), where the enzyme CsZCD (zeaxanthin 7,8(7′,8′)-cleavage dioxygenase) specifically cleaves zeaxanthin to produce crocetin (B7823005) dialdehyde, a precursor to the vibrant pigments in saffron. nih.gov While this enzyme is specific for zeaxanthin, it highlights the existence of enzymes capable of targeting the 7,8 double bond. Furthermore, research on Buddleja davidii has identified two CCD4 enzymes, BdCCD4.1 and BdCCD4.3, that also exhibit 7,8;7′,8′ cleavage activity on zeaxanthin, demonstrating convergent evolution of this enzymatic function. oup.com

In the context of 7,8-dihydro-β-carotene, the presence of a saturated 7,8 bond in one of the β-ionone rings presents a unique substrate for cleavage enzymes. While direct evidence for enzymes specifically cleaving 7,8-dihydro-β-carotene is still emerging, the promiscuity of some CCDs suggests it is a plausible substrate. For example, the reconstruction of the β-carotene pathway in Escherichia coli using genes from Brevibacterium linens unexpectedly produced 7,8-dihydro-β-carotene. nih.gov This indicates that the enzymes involved in the pathway can interact with and produce this modified carotenoid. Further exploration of enzymes from various organisms, particularly those known to produce or modify carotenoids, may lead to the discovery of novel cleavage activities directed at 7,8-dihydro-β-carotene and its derivatives.

Enzyme FamilyKnown SubstratesCleavage Position(s)Potential for 7,8-Dihydro-β-carotene Cleavage
CCD1 β-carotene, Lycopene, Zeaxanthin, Lutein9,10 (9′,10′), 5,6 (5′,6′), 7,8 (7′,8′)High, due to broad substrate specificity.
CCD2 Zeaxanthin7,8 (7′,8′)Possible, but may be specific to hydroxylated carotenoids.
CCD4 β-carotene, Zeaxanthin, β-cryptoxanthin9,10 (9′,10′), 7′,8′High, as some members show 7',8' cleavage activity.
ZCD Zeaxanthin7,8 (7′,8′)Possible, but likely specific to zeaxanthin.

Mechanistic Investigations into Carotenoid Metabolism

Understanding the metabolic fate of 7,8-dihydro-β-carotene is crucial for elucidating its biological significance. The metabolism of carotenoids is a complex process involving a series of enzymatic reactions that can lead to a wide range of bioactive compounds. nih.gov The introduction of a saturated 7,8-bond in one of the β-rings of β-carotene likely influences its interaction with metabolic enzymes and subsequent downstream products.

In general, carotenoid metabolism can proceed through several pathways, including oxidative cleavage by CCDs, as discussed previously, and modifications such as hydroxylation and epoxidation. jst.go.jp The products of these reactions can have diverse biological activities. For instance, the cleavage of β-carotene by BCO1 (β,β-carotene-15,15'-oxygenase) to produce retinal is a well-known step in vitamin A synthesis. nih.gov

The metabolism of 7,8-dihydro-β-carotene could potentially lead to the formation of novel apocarotenoids. For example, biotransformation studies using microorganisms have shown the conversion of β-carotene into various aroma compounds, including β-ionone and its derivatives. scielo.brscielo.br A study using Geotrichum sp. demonstrated the production of 7,8-dihydro-β-ionone and 7,8-dihydro-β-ionol from lutein, indicating that the 7,8-dihydro structure can be formed and metabolized. scielo.brscielo.br It is plausible that 7,8-dihydro-β-carotene could be a substrate for similar enzymatic conversions, yielding dihydro-apocarotenoids with unique sensory or biological properties.

Furthermore, the presence of 7,8-dihydro-β-carotene as an intermediate in engineered metabolic pathways suggests that it can be acted upon by subsequent enzymes. In Saccharomyces cerevisiae engineered for β-carotene production, 7,8-dihydro-β-carotene was detected as an intermediate, likely arising from the high cyclase activity of the CrtYB enzyme on neurosporene. nih.govasm.org This suggests that the metabolic machinery of the host organism can recognize and potentially further modify this compound. Investigating the metabolites produced in such engineered strains could provide valuable insights into the downstream metabolic pathways of 7,8-dihydro-β-carotene.

Precursor CarotenoidMetabolic Product(s)Organism/SystemPotential Relevance to 7,8-Dihydro-β-carotene
Lutein7,8-dihydro-β-ionone, 7,8-dihydro-β-ionolGeotrichum sp.Demonstrates enzymatic capability to produce dihydro-ionones. scielo.brscielo.br
Neurosporene7,8-dihydro-β-caroteneEngineered S. cerevisiaeShows that 7,8-dihydro-β-carotene is an intermediate in engineered pathways. nih.govasm.org
Canthaxanthin3-hydroxy-4-oxo-7,8-dihydro-β-iononeRatIndicates in vivo metabolism can lead to 7,8-dihydro derivatives. researchgate.net
AstaxanthinRetinol (via β-carotene)Retinol-deficient ratsSuggests potential for conversion of modified carotenoids to essential metabolites. researchgate.net

Systems Biology and Metabolic Engineering Approaches

Systems biology and metabolic engineering offer powerful tools to investigate and manipulate the biosynthesis of carotenoids, including 7,8-dihydro-β-carotene. By combining high-throughput experimental data with computational modeling, systems biology approaches can provide a holistic view of the metabolic networks involved in carotenoid production.

Metabolic engineering has been successfully employed to produce a variety of carotenoids in non-carotenogenic microorganisms like E. coli and S. cerevisiae. caltech.edu These efforts often involve the heterologous expression of carotenoid biosynthetic genes from different organisms. nih.gov The unexpected synthesis of 7,8-dihydro-β-carotene in some of these engineered systems highlights the potential for generating novel carotenoid structures through the combination of enzymes with different specificities. nih.govnih.gov For instance, the reconstruction of the β-carotene pathway from Brevibacterium linens in E. coli resulted in the accumulation of 7,8-dihydro-β-carotene alongside β-carotene. nih.gov

Further metabolic engineering strategies could focus on intentionally producing 7,8-dihydro-β-carotene for further study. This could be achieved by overexpressing specific lycopene cyclases that have a high affinity for neurosporene, leading to the formation of the 7,8-dihydro-β-end group. caltech.edunih.gov For example, lycopene cyclases from Erwinia uredovora and Capsicum annuum have been shown to cyclize the 7,8-dihydro-ψ end group of neurosporene to form 7,8-dihydro-β-carotene. caltech.eduasm.org

Once a production system for 7,8-dihydro-β-carotene is established, systems biology approaches can be used to optimize yields and understand the metabolic burden on the host organism. This involves techniques such as transcriptomics, proteomics, and metabolomics to identify bottlenecks in the pathway and competing metabolic fluxes. For example, in Xanthophyllomyces dendrorhous, increasing the copy number of the crtYB gene, which encodes a bifunctional phytoene synthase and lycopene cyclase, led to increased total carotenoid production but also the accumulation of intermediates, including novel keto-carotenoids derived from neurosporene. nih.gov This demonstrates the complex regulatory networks that govern carotenoid biosynthesis and the need for a systems-level understanding for effective metabolic engineering.

The development of microbial cell factories for 7,8-dihydro-β-carotene would not only provide a sustainable source of this compound for research but also open up possibilities for producing novel apocarotenoids through the co-expression of specific cleavage enzymes. This integrated approach of metabolic engineering and systems biology holds significant promise for exploring the biochemical potential of 7,8-dihydro-β-carotene and its derivatives.

Engineering StrategyOrganismKey Genes/EnzymesOutcome
Heterologous expression of carotenoid pathwayE. coliBrevibacterium linens carotenoid genesProduction of 7,8-dihydro-β-carotene. nih.gov
Overexpression of lycopene cyclaseEngineered E. coliLycopene cyclases from Erwinia uredovora and Capsicum annuumCyclization of neurosporene to 7,8-dihydro-β-carotene. caltech.eduasm.org
Overexpression of carotenogenic genesS. cerevisiaeXanthophyllomyces dendrorhouscrtE, crtYB, crtIAccumulation of 7,8-dihydro-β-carotene as an intermediate. nih.govasm.org
Increased copy number of crtYBXanthophyllomyces dendrorhouscrtYBIncreased total carotenoids and accumulation of novel keto-carotenoids. nih.gov

Q & A

Q. What are the established methods for synthesizing 7,8-Dihydro-beta-carotene, and how do reaction conditions influence yield?

The enzymatic conversion of β-zeacarotene to this compound via specific reductase activity is a key pathway . Reaction conditions such as pH (6.5–7.5), temperature (25–37°C), and co-factor availability (e.g., NADPH) critically affect yield. Gas chromatography (GC) or HPLC with UV-Vis detection (λ = 450 nm) is recommended for quantifying intermediates and final products . Optimize substrate concentration (≤1 mM) to minimize side reactions.

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) provides high specificity for identifying this compound in biological samples. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential, focusing on chemical shifts at δ 5.2–5.4 ppm (olefinic protons) and δ 1.0–1.5 ppm (methyl groups) . Validate methods using certified reference materials (CRMs) with ≥95% purity.

Q. How should researchers design controlled experiments to assess the stability of this compound under varying storage conditions?

Use accelerated stability testing by exposing samples to stressors:

  • Temperature : 4°C (control), 25°C (room temperature), 40°C (accelerated degradation).
  • Light : UV-Vis light exposure (300–800 nm) vs. dark storage.
  • Oxygen : Compare inert (N₂) vs. aerobic conditions. Quantify degradation products via HPLC-DAD and apply kinetic models (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved in in vitro vs. in vivo studies?

Discrepancies often arise from bioavailability differences (e.g., micellarization efficiency in the gut) or metabolic conversion in vivo. Address this by:

  • Comparing dose-response curves across models.
  • Using isotopic labeling (e.g., ¹³C) to track metabolite distribution.
  • Incorporating physiologically relevant media (e.g., simulated intestinal fluid) in vitro . Statistical meta-analysis of existing datasets can identify confounding variables (e.g., genetic polymorphisms in study populations) .

Q. What experimental strategies mitigate isomerization artifacts during the extraction of this compound from biological tissues?

Isomerization occurs via heat, light, or acidic conditions. Mitigation steps include:

  • Extraction : Use cold acetone/hexane (1:1 v/v) under dim light.
  • Stabilization : Add antioxidants (0.1% BHT) and chelators (EDTA).
  • Separation : Employ chiral columns (e.g., Chiralpak AD-H) for isomer resolution . Validate protocols with spiked recovery experiments (≥85% recovery).

Q. How can computational modeling enhance the prediction of this compound interactions with cellular receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to nuclear receptors (e.g., RXRα). Prioritize residues within 4 Å of the ligand for mutagenesis studies. Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (KD, kon/koff) .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in cell culture studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Account for batch variability via mixed-effects models. For multi-omic datasets (transcriptomics/metabolomics), apply pathway enrichment analysis (GSEA) and false discovery rate (FDR) correction .

Q. How should researchers address ethical and reproducibility challenges in animal studies involving this compound?

Follow ARRIVE 2.0 guidelines for experimental design transparency. Include:

  • Sample size justification : Power analysis (α = 0.05, β = 0.2).
  • Blinding : Randomize treatment allocation and outcome assessment.
  • Data sharing : Deposit raw data in repositories (e.g., Figshare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.